Product packaging for 1-Butoxy-4-chlorobenzene(Cat. No.:CAS No. 51241-35-1)

1-Butoxy-4-chlorobenzene

Cat. No.: B3031566
CAS No.: 51241-35-1
M. Wt: 184.66 g/mol
InChI Key: HYGHLCXEDCMMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Modern Organic Chemistry

In the realm of modern organic chemistry, 1-Butoxy-4-chlorobenzene is recognized for its utility as a synthetic intermediate. The presence of both an ether linkage and a halogenated aromatic ring provides multiple reactive sites for a variety of chemical transformations. The butoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring, while the chlorine atom serves as a leaving group in nucleophilic substitution reactions or as a site for cross-coupling reactions.

The structural characteristics of this compound are detailed in the table below:

PropertyValue
Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 243.4°C at 760 mmHg chemsrc.comlookchem.com
Density 1.055 g/cm³ chemsrc.comlookchem.com
Flash Point 105.5°C chemsrc.comlookchem.com
Refractive Index 1.503 chemsrc.com

Research Trajectories and Interdisciplinary Relevance

The study of this compound and related aryl ethers extends beyond traditional organic synthesis, finding applications in materials science and medicinal chemistry. For instance, the modification of the butoxy and chloro substituents allows for the fine-tuning of the molecule's physical and electronic properties, making it a candidate for the development of novel liquid crystals and polymers.

In medicinal chemistry, the core structure of this compound can be found in more complex molecules with potential biological activity. The lipophilicity imparted by the butoxy group and the electrochemical properties influenced by the chlorine atom can be crucial for a compound's interaction with biological targets. Research has explored the use of similar substituted halobenzenes in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.combcrec.id

Historical Development of Aryl Ether and Halobenzene Synthesis

The synthesis of aryl ethers and halobenzenes has a rich history that lays the foundation for the preparation of compounds like this compound.

Aryl Ether Synthesis:

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a cornerstone of ether formation. wikipedia.org This S_N2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of alkyl aryl ethers, a phenoxide reacts with an alkyl halide. rsc.org This method remains one of the most straightforward and widely used techniques for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The Ullmann condensation , another significant method, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.org Traditionally, this reaction required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts and milder reaction conditions. wikipedia.orgmdpi.com

A comparison of these two classical methods is presented below:

Synthesis MethodReactantsMechanismConditions
Williamson Ether Synthesis Alkoxide/Phenoxide + Alkyl HalideS_N2 wikipedia.orgGenerally milder conditions
Ullmann Condensation Aryl Halide + Alcohol/PhenolCopper-catalyzed cross-coupling wikipedia.orgTraditionally harsh, now milder with modern catalysts wikipedia.org

Halobenzene Synthesis:

The synthesis of halobenzenes, such as the chlorobenzene (B131634) moiety in this compound, also has a well-established history. The direct chlorination of benzene (B151609) was first observed in 1868 and has been a large-scale industrial process since the early 20th century. britannica.com This reaction is typically catalyzed by a Lewis acid like ferric chloride. wikipedia.orgwikipedia.org

The reactivity of substituted benzenes in electrophilic substitution reactions is a key concept. The nature of the substituent dictates the rate of reaction and the position of the incoming electrophile. msu.edu Activating groups generally direct substitution to the ortho and para positions, while most deactivating groups direct to the meta position. msu.edu Halogens are an exception, as they are deactivating yet direct ortho- and para-substitution. libretexts.org This is due to the interplay of their inductive and resonance effects. libretexts.org

The historical development of these fundamental synthetic strategies has been crucial for the accessibility of a wide range of substituted aromatic compounds, including this compound, which in turn fuels further research and innovation in chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B3031566 1-Butoxy-4-chlorobenzene CAS No. 51241-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHLCXEDCMMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307350
Record name SBB061312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-35-1
Record name 1-Butoxy-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51241-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051241351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB061312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butoxy-4-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Butoxy 4 Chlorobenzene

Strategic Approaches to Aryl Ether Formation

The construction of the C(aryl)-O-C(alkyl) bond in 1-butoxy-4-chlorobenzene can be approached from multiple angles, primarily involving the reaction of a chlorophenol derivative with a butylating agent or the direct functionalization of a chlorobenzene (B131634) substrate.

Investigation of Friedel-Crafts Alkylation Analogues for Etherification

The classical Friedel-Crafts reaction is renowned for creating carbon-carbon bonds by alkylating or acylating aromatic rings. msu.edu While direct Friedel-Crafts etherification is less common, the underlying principle of generating a potent electrophile can be adapted. In an analogous process for synthesizing an aryl ether, an alcohol like butanol could theoretically be activated by a strong acid to form a carbocation, which then undergoes electrophilic attack by an electron-rich aromatic ring. msu.edu

However, this approach faces significant hurdles for a substrate like chlorobenzene. The chlorine atom is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. msu.edu Furthermore, primary carbocations, which would be formed from 1-butanol (B46404), are highly prone to rearrangement to more stable secondary carbocations. msu.edu Therefore, direct Friedel-Crafts-type etherification of chlorobenzene with 1-butanol is not a typically favored synthetic route. More commonly, Friedel-Crafts conditions are used for C-C bond formations, such as the acylation of aromatic ethers using acyl chlorides and a Lewis acid catalyst like samarium triiodide (SmI₃) or aluminum chloride (AlCl₃). researchgate.net

Exploration of Nucleophilic Substitution Pathways via Halogen Displacement

Nucleophilic substitution represents a more direct and widely used strategy for the synthesis of this compound. This can be achieved via two main pathways:

Williamson Ether Synthesis: This is one of the most reliable methods for preparing ethers. scribd.commasterorganicchemistry.com The synthesis of this compound would involve the reaction of sodium 4-chlorophenoxide with an n-butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. lookchem.com The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile, displacing the halide from the primary alkyl halide. masterorganicchemistry.com This method is generally efficient for primary alkyl halides. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): This pathway involves the direct attack of a nucleophile, such as the butoxide ion, on the 4-chlorobenzene ring. However, simple aryl halides like chlorobenzene are generally resistant to nucleophilic attack. masterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, typically nitro groups, at the ortho and/or para positions to the leaving group. masterorganicchemistry.comscientificupdate.com For instance, 4-chloronitrobenzene reacts with alkoxides to form the corresponding nitroaryl ethers. scientificupdate.comacs.org In the absence of such activating groups, forcing conditions, such as high temperatures and pressures, would be required to achieve the substitution on 4-chlorobenzene.

The mechanism of SₙAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.com

Optimized Acid-Catalyzed Etherification Protocols

The direct synthesis of ethers from two different alcohols, or from a phenol (B47542) and an alcohol, can be achieved through acid-catalyzed dehydration. acs.org For the synthesis of this compound, this would involve the reaction of 4-chlorophenol (B41353) and 1-butanol. Catalysts for such transformations include strong Brønsted acids or water-tolerant Lewis acids like aluminum dodecatungstophosphate (AlPW₁₂O₄₀). acs.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a carbocation intermediate from the alcohol, which is then attacked by the phenol. researchgate.net Iron(III) triflate has also been shown to catalyze the etherification of secondary benzyl (B1604629) alcohols, highlighting the utility of Lewis acids in these reactions. acs.org

Catalytic Systems and Their Performance in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the choice of catalyst. Lewis acids and phase-transfer catalysts are particularly important in facilitating the key bond-forming steps.

Evaluation of Lewis Acid Catalysts

Lewis acids are crucial for promoting reactions that involve the generation of electrophilic species. In the context of aryl ether synthesis, they can function in several ways.

In Friedel-Crafts-type reactions, Lewis acids like AlCl₃, FeCl₃, or BF₃ are used to generate carbocation or acylium ion electrophiles. msu.edunih.gov For example, a dual system of FeCl₃ and HCl has been used to catalyze the alkylation of phenols with tertiary alcohols. nih.gov In one instance, 4-chlorophenol was alkylated with tert-butanol (B103910), requiring 1 equivalent of FeCl₃ to achieve a 51% yield. nih.gov While this demonstrates C-C bond formation, the principle of activating an alcohol with a Lewis acid is relevant. Boron trifluoride dimethyl sulfide (B99878) (BF₃SMe₂) has been shown to act as both a Lewis acid and a thiomethyl source in a three-component cascade reaction, underscoring the versatility of such reagents. acs.org Heteropoly acids, which can be considered solid Lewis acids, are also effective and reusable catalysts for etherification reactions. researchgate.net

Table 1: Performance of Lewis Acid Catalysts in Analogous Phenol Alkylation
Phenol SubstrateAlcoholLewis AcidCatalyst Loading (mol%)Yield (%)Reference
4-Chlorophenoltert-ButanolFeCl₃10051 nih.gov
4-tert-Butylphenoltert-ButanolFeCl₃Not specified85 nih.gov
4-Ethylphenoltert-ButanolFeCl₃158 nih.gov
Phenol1-AdamantanolFeCl₃/HClNot specified71 nih.gov

Application of Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous base and an organic substrate. dalalinstitute.com This method is ideal for Williamson ether synthesis, facilitating the reaction between an aqueous or solid salt of 4-chlorophenol and 1-bromobutane in an organic solvent. dalalinstitute.comyoutube.com

The catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide, transports the phenoxide anion (ArO⁻) from the aqueous/solid phase into the organic phase as an ion pair (Q⁺ArO⁻). dalalinstitute.comchemistry-chemists.com This "naked" anion is highly reactive in the organic phase and readily undergoes an Sₙ2 reaction with the alkyl halide to form the ether, regenerating the catalyst in the process. youtube.comchemistry-chemists.com The use of multi-site phase-transfer catalysts (MPTCs) can further enhance reaction rates. researchgate.net Studies on similar systems, such as the synthesis of 1-(benzyloxy)-4-nitrobenzene, have demonstrated that factors like agitation speed, temperature, and the concentrations of base and catalyst significantly influence the apparent rate constant. researchgate.net

Table 2: Factors Affecting Reaction Rate in Analogous PTC Etherification
Parameter VariedConditionsObservationReference
Agitation SpeedVaried from 200 to 800 rpmRate increases with speed up to a point, then plateaus, indicating elimination of mass-transfer resistance. researchgate.net
Catalyst AmountIncreased MPTC concentrationApparent rate constant increases with catalyst concentration. researchgate.net
Base ConcentrationIncreased KOH concentrationReaction rate increases significantly with higher base concentration. researchgate.net
TemperatureVaried from 40 to 70 °CRate increases with temperature, following the Arrhenius equation. researchgate.net

Influence of Co-catalysts and Promoters

In certain synthetic preparations of chloro-substituted butoxybenzenes, co-catalysts and promoters are employed to enhance reaction kinetics and yield. For the synthesis of 1-(tert-butoxy)-4-chlorobenzene, a combination of sulfuric acid as the primary catalyst and benzyltriethylammonium chloride as a phase-transfer co-catalyst has been shown to be effective. This synergistic catalytic system significantly reduces the reaction time. Promoters can also play a crucial role in heterogeneous catalysis by improving the dispersion of active metals and enhancing their anti-coking performance. researchgate.net In Fischer-Tropsch synthesis, for example, noble metals like ruthenium and platinum are often used as promoters for cobalt-based catalysts to increase the formation of active sites and facilitate the reduction of cobalt oxide. mdpi.com Similarly, alkali metals are studied as promoters for Co-based catalysts in various reactions. icm.edu.pl

Mechanistic Insights into Synthetic Reactions of this compound

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The synthesis, typically a Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.

Detailed Reaction Pathway Delineation

The synthesis of this compound via phase-transfer catalysis generally proceeds through the following steps:

Formation of the Phenoxide: In the aqueous or solid phase, the base (e.g., potassium hydroxide) deprotonates 4-chlorophenol to form the potassium 4-chlorophenoxide. bcrec.id

Phase Transfer: The phase-transfer catalyst cation pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. bcrec.id

Nucleophilic Substitution: In the organic phase, the phenoxide ion pair reacts with the butyl halide (e.g., 1-bromobutane) in a nucleophilic substitution reaction (SN2) to form this compound and the catalyst cation paired with the halide anion. bcrec.id

Catalyst Regeneration: The catalyst-halide ion pair then returns to the aqueous or solid phase, where the catalyst cation is free to transport another phenoxide anion, thus completing the catalytic cycle.

Identification of Key Intermediates and Transition States

The key intermediate in this reaction is the ion pair formed between the phase-transfer catalyst cation and the 4-chlorophenoxide anion. bcrec.id The structure and stability of this ion pair are critical to the efficiency of the reaction. The transition state of the SN2 reaction involves the simultaneous formation of the carbon-oxygen bond and the breaking of the carbon-halogen bond. Computational methods, such as Density Functional Theory (DFT), can be used to model these transition states and calculate activation barriers.

Green Chemistry Principles in this compound Production

A significant drawback of many synthetic routes is the use of stoichiometric reagents or single-use catalysts, which contribute to waste and increase costs. tandfonline.comacs.org The development of recyclable catalytic systems is a cornerstone of greening the production of aryl ethers like this compound. Research has focused on heterogeneous catalysts and recoverable homogeneous systems that can be easily separated from the reaction mixture and reused over multiple cycles.

Heterogeneous catalysts, by their nature, are simpler to separate and recycle. numberanalytics.com For reactions involving precursors like chlorobenzene and 4-chlorophenol, palladium supported on ordered mesoporous silica-carbon nanocomposites has demonstrated exceptional stability, allowing for reuse more than 20 times in aqueous media with negligible metal leaching. acs.org Similarly, metal-organic frameworks (MOFs) have emerged as highly effective and recyclable catalysts. For instance, copper-based MOFs such as Cu-MOF-74 and URJC-1 have been successfully used for O-arylation reactions and can be recovered and reused for several cycles. csic.esmdpi.com Another approach involves using sulfated zirconia supported on perlite, which has shown stable performance for up to five reaction cycles in related alkylation reactions. mdpi.com

Phase Transfer Catalysis (PTC) is a common technique for synthesizing ethers under heterogeneous conditions. numberanalytics.com To improve its sustainability, protocols for recycling the phase transfer catalyst have been developed. These include immobilizing the catalyst on a solid support, such as a polymer, which allows for simple filtration and reuse. numberanalytics.com Another advanced method is the use of a tri-phase system (liquid-liquid-solid or liquid-liquid-liquid), where the catalyst forms its own distinct phase, facilitating easy separation and recycling for multiple runs, thereby minimizing waste. researchgate.netresearchgate.net

The reusability of various catalytic systems is a key performance indicator. The following table summarizes the performance of several recyclable catalysts relevant to aryl ether synthesis.

Catalyst SystemSubstrate TypeNumber of CyclesFinal Activity/YieldReference
Pd on Mesoporous Silica-Carbon4-Chlorophenol>20Stable activity acs.org
Cu-MOF-74Phenol/Nitroarene5~95% of initial activity csic.es
URJC-1 (Cu-based MOF)Phenol/Nitroarene5~98% of initial activity mdpi.com
Sulfated Zirconia on Perlitep-Cresol585% conversion (from 92%) mdpi.com
Antimony PentahalideBenzene derivative5No significant activity loss
Cotton Fabric-Supported Polymer (PTC)Furan derivative5Stable conversion (~92%) researchgate.net

These developments highlight a clear path toward more sustainable catalytic processes by designing robust catalysts that maintain high activity over numerous cycles, directly addressing the green chemistry principle of waste prevention. numberanalytics.commygreenlab.org

A primary goal in greening the synthesis of this compound is to replace these conventional solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. royalsocietypublishing.org The use of heterogeneous catalysts has enabled coupling reactions for chlorobenzene derivatives to be performed effectively in water, often eliminating the need for phase-transfer catalysts. acs.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining attention as alternative reaction media. numberanalytics.commdpi.com ILs can offer advantages such as low vapor pressure and high thermal stability, and in some cases, can be recycled. organic-chemistry.orgmdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst and are often biodegradable and inexpensive. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable synthesis. tandfonline.com Research has shown that the etherification of phenols can proceed efficiently in the presence of a solid base like potassium carbonate without any solvent, which dramatically reduces waste. tandfonline.com Another innovative approach is the use of reactants that can also function as the solvent. For example, in the synthesis of aryl alkyl ethers from phenols, using a dialkyl carbonate as the alkylating agent can eliminate the need for an additional solvent. google.com

The following table compares traditional solvents with greener alternatives for ether synthesis.

Solvent ClassExample(s)AdvantagesDisadvantagesReference(s)
Traditional
Polar AproticDMF, DMSO, AcetonitrileHigh reaction rates, good solubilityToxic, high boiling point, difficult to remove wikipedia.orgnumberanalytics.com
Green Alternatives
ProticWater, EthanolNon-toxic, safe, inexpensiveCan slow SN2 reactions, potential for side reactions tandfonline.comroyalsocietypublishing.org
Ionic Liquids[bmim][BF4]Low vapor pressure, recyclableCan be expensive, potential toxicity, may be difficult to purify numberanalytics.comorganic-chemistry.org
Deep Eutectic SolventsCholine Chloride basedBiodegradable, inexpensive, can act as catalystCan be viscous, limited thermal stability nih.gov
Reactant as SolventDimethyl CarbonateHigh atom economy, reduces solvent wasteLimited to specific reactions, requires temperature control google.com
Solvent-FreeNone (Solid base)Eliminates solvent waste, simplifies workupLimited to certain substrates, potential for mixing issues tandfonline.com

The selection of an optimal solvent system is guided by tools like the CHEM21 Solvent Selection Guide, which ranks solvents based on safety, health, and environmental metrics, helping chemists make more sustainable choices from the design phase of a synthesis. acs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mygreenlab.orgchembam.com The classic Williamson ether synthesis, which involves an alkyl halide and an alkoxide, suffers from poor atom economy because it cogenerates a stoichiometric amount of inorganic salt waste (e.g., sodium chloride). tandfonline.comwikipedia.org

Improving atom economy is a key driver for developing alternative synthetic routes. One successful strategy is to replace alkyl halides with greener alkylating agents. For example, using dialkyl carbonates in the presence of a catalyst like potassium carbonate allows for the synthesis of aryl ethers from phenols with water and an alcohol as the only byproducts. google.comresearchgate.net This process can achieve yields greater than 95% for substrates like 4-chlorophenol and demonstrates significantly higher atom economy. google.com

Process intensification is another critical area for enhancing efficiency. libretexts.orgscribd.com This involves using novel technologies to achieve dramatic improvements in reaction rates, yields, and energy usage. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times for Williamson ether synthesis from hours to minutes while increasing yields. wikipedia.org Continuous flow reactors offer superior heat and mass transfer, leading to better control over reaction conditions, reduced side reactions, and simplified scale-up.

The efficiency of a chemical process can be quantified using green metrics beyond theoretical yield. mygreenlab.org The Environmental Factor (E-factor) , defined as the total mass of waste divided by the mass of product, and Process Mass Intensity (PMI) , the ratio of all materials used to the mass of product, provide a more holistic view of a process's environmental impact. mygreenlab.orgroyalsocietypublishing.org For pharmaceutical and fine chemical production, solvents are the largest contributor to waste, making solvent choice and process efficiency paramount in lowering the E-factor. royalsocietypublishing.org Catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric ones, directly contributing to a lower E-factor. mygreenlab.orgum-palembang.ac.id

By redesigning synthetic pathways to maximize atom economy and leveraging process intensification technologies, the production of this compound can be made significantly more efficient and sustainable, aligning with the core principles of green chemistry. mygreenlab.orgum-palembang.ac.id

Comprehensive Reactivity and Transformation Pathways of 1 Butoxy 4 Chlorobenzene

Electrophilic Aromatic Substitution Studies on the Chlorobenzene (B131634) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene (B151609) derivatives. libretexts.org The rate and regioselectivity of these reactions are dictated by the substituents present on the aromatic ring. libretexts.orgmsu.edu In 1-tert-butoxy-4-chlorobenzene, the tert-butoxy (B1229062) group is a strong activating group that donates electron density through resonance, while the chlorine atom is a deactivating group due to its inductive electron withdrawal. libretexts.org

The directing effects of the substituents on the 1-tert-butoxy-4-chlorobenzene ring are crucial in determining the outcome of electrophilic substitution. The powerful electron-donating tert-butoxy group is an ortho, para-director. libretexts.org Since the para position is blocked by the chlorine atom, electrophilic attack is directed primarily to the positions ortho to the tert-butoxy group (C2 and C6).

However, the regioselectivity is significantly influenced by the steric bulk of the tert-butoxy group. This large group provides considerable steric hindrance, which can impede the approach of an electrophile to the adjacent ortho positions. This steric shielding effect is a key factor in controlling reactivity and is often leveraged in multi-step syntheses where the tert-butoxy group can serve as a protecting group. Consequently, reactions may proceed slower than with less bulky alkoxy groups like methoxy (B1213986), or may require specific catalysts to overcome the steric barrier.

The table below summarizes the directing effects and steric properties of the substituents.

SubstituentElectronic EffectDirecting InfluenceSteric Hindrance
-O-C(CH₃)₃ Activating (Electron-donating)Ortho, ParaHigh
-Cl Deactivating (Electron-withdrawing)Ortho, ParaModerate

Compared to Benzene : The strong activating effect of the tert-butoxy group generally makes the ring more reactive towards electrophiles than unsubstituted benzene, despite the deactivating presence of chlorine.

Compared to Chlorobenzene : Chlorobenzene is less reactive than benzene due to the deactivating nature of the chlorine atom. researchgate.net The addition of the activating tert-butoxy group makes 1-tert-butoxy-4-chlorobenzene significantly more reactive than chlorobenzene.

Compared to Anisole (1-methoxybenzene) : Anisole is highly reactive towards EAS due to the activating methoxy group. 1-tert-butoxy-4-chlorobenzene is expected to be less reactive than anisole. This is due to two factors: the deactivating effect of the chlorine atom and the greater steric hindrance of the tert-butoxy group compared to the methoxy group, which can slow the reaction rate.

The following table provides a qualitative comparison of reactivity in electrophilic aromatic substitution.

CompoundSubstituent EffectsExpected Reactivity in EAS
Benzene(Reference)Baseline
Chlorobenzene-Cl (Deactivating)Slower than benzene. libretexts.org
Anisole-OCH₃ (Strongly Activating)Much faster than benzene. msu.edu
1-tert-Butoxy-4-chlorobenzene -O-C(CH₃)₃ (Activating), -Cl (Deactivating)Faster than benzene and chlorobenzene; slower than anisole.

Nucleophilic Substitution Reactions at the Halogen Site

Aryl halides are typically resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.org The electron-donating tert-butoxy group in 1-tert-butoxy-4-chlorobenzene deactivates the ring for this type of reaction. However, substitution can be achieved under specific conditions, particularly through metal-catalyzed processes.

Direct displacement of the chlorine atom in 1-tert-butoxy-4-chlorobenzene by nucleophiles is challenging due to the electron-rich nature of the aromatic ring. libretexts.org Nevertheless, under forcing conditions, the chlorine atom can be substituted. For instance, reaction with strong nucleophiles such as sodium hydroxide (B78521) or potassium hydroxide can lead to the formation of 4-tert-butoxyphenol. The mechanism for such reactions on unactivated aryl halides often proceeds via a high-energy Meisenheimer complex intermediate. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary pathway for the functionalization of aryl halides. uwindsor.cawhiterose.ac.uk While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances have led to the development of highly active catalyst systems capable of activating the C-Cl bond. uwindsor.ca

These reactions typically involve a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. whiterose.ac.uk Various palladium sources and specialized ligands, such as bulky, electron-rich phosphines, are used to facilitate these transformations for aryl chlorides. uwindsor.ca

The table below lists examples of palladium-catalyzed coupling reactions applicable to aryl chlorides like 1-tert-butoxy-4-chlorobenzene.

Reaction NameCoupling PartnerBond FormedTypical Conditions
Suzuki Coupling Organoboron Reagent (R-B(OH)₂)C-CPd catalyst, Base (e.g., K₂CO₃, K₃PO₄). uwindsor.ca
Heck Coupling AlkeneC-CPd catalyst, Base (e.g., Cs₂CO₃). uwindsor.ca
Buchwald-Hartwig Amination Amine (R₂NH)C-NPd catalyst, Base.
Stille Coupling Organotin Reagent (R-SnR'₃)C-CPd catalyst. mdpi.com

Oxidative Transformations of the Alkoxy Group and Aromatic Ring

1-tert-butoxy-4-chlorobenzene can undergo oxidative transformations affecting either the substituent or the aromatic core, depending on the reagents and conditions employed.

The tert-butoxy group itself can be susceptible to oxidation, potentially leading to the formation of carbonyl compounds under specific oxidative conditions. However, it is generally considered a stable group.

Oxidation of the aromatic ring is also possible. The oxidation of substituted phenols and chlorophenols often involves radical mechanisms and can lead to the formation of dimeric or polymeric products. oup.com For instance, oxidation with reagents like manganese dioxide can result in oxidative coupling. oup.com The use of peroxides as oxidants in transition-metal-free systems can also initiate radical processes for C-C bond formation. acs.org In some cases, oxidation can lead to the introduction of hydroxyl groups or even ring cleavage under harsh conditions.

Selective Oxidation to Carbonyl Compounds

The butoxy group attached to the benzene ring in 1-butoxy-4-chlorobenzene can undergo oxidation to yield corresponding carbonyl compounds. This transformation typically involves the use of specific oxidizing agents that can selectively target the benzylic position of the ether linkage. Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions are known to facilitate this type of oxidation. For instance, the oxidation of the tert-butoxy group can lead to the formation of compounds like 4-tert-butoxybenzaldehyde.

The selective oxidation of alkyl side-chains on an aromatic ring is a well-established method for synthesizing carbonyl compounds. msu.edumsu.edu The benzylic hydrogens are particularly susceptible to oxidative degradation. msu.edumsu.edu While specific studies focusing solely on this compound are limited, the general principles of benzylic oxidation can be applied. For example, the oxidation of related compounds like p-bromoanisole with hydrogen peroxide catalyzed by specific iron complexes has been shown to yield phenolic products, indicating the reactivity of the aromatic ring and its substituents. rsc.org

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to carboxylic acids. ucr.edu Modified Cr(VI) reagents or distillation of the aldehyde as it forms are techniques used to isolate the aldehyde product. ucr.edu Another approach involves using milder oxidants like 2-Iodoxybenzoic acid (IBX), which can convert alcohols to carbonyl compounds without over-oxidation. orientjchem.org

Oxidizing AgentTypical Substrate TypeProductReference
Potassium permanganate (KMnO₄)Alkyl side-chains on aromatic ringsCarboxylic acids or ketones
Chromium trioxide (CrO₃)Alkyl side-chains on aromatic ringsKetones
2-Iodoxybenzoic acid (IBX)Alcohols, benzylic positionsAldehydes, ketones orientjchem.org

Aromatic Ring Oxidation Pathways

The oxidation of the aromatic ring of this compound is a more complex process. The presence of both an activating butoxy group and a deactivating chloro group influences the regioselectivity of the reaction. The butoxy group is an ortho, para-director, while the chlorine atom is also an ortho, para-director but deactivates the ring towards electrophilic attack. msu.edu

Oxidation of the aromatic ring can lead to the formation of various products, including quinones and ring-opened species, depending on the oxidant and reaction conditions. For instance, the oxidation of benzene under Fenton-type conditions can produce phenol (B47542) and benzoquinone. rsc.org In the case of substituted benzenes, the position of oxidation is directed by the existing substituents. For example, the oxidation of p-bromoanisole results in the formation of 5-bromo-2-methoxyphenol, indicating that the methoxy group directs the incoming hydroxyl group. rsc.org

Reductive Reactions of this compound

Hydrogenation of the Aromatic Ring

The aromatic ring of this compound can be reduced to the corresponding cyclohexane (B81311) derivative through catalytic hydrogenation. This reaction typically requires a catalyst, such as palladium, and hydrogen gas. The hydrogenation of aromatic rings generally necessitates more extreme conditions (high temperature and pressure) compared to the reduction of other functional groups. researchgate.net However, the use of specific catalysts like rhodium or ruthenium on carbon can enable the reaction to proceed under milder conditions. researchgate.net

The presence of the chlorine atom can influence the hydrogenation process. In some cases, hydrodechlorination may occur concurrently with or preferentially to the hydrogenation of the aromatic ring. dicp.ac.cn For example, rhodium nanoparticles have been shown to catalyze both the dehalogenation of chlorobenzene and the hydrogenation of the benzene ring to cyclohexane. researchgate.net

CatalystHydrogen SourceTypical ConditionsProductReference
Palladium (Pd)Hydrogen gas (H₂)Elevated temperature and pressureCyclohexane derivatives
Rhodium (Rh) nanoparticlesHydrogen gas (H₂)60°C, 1 atm H₂Cyclohexane researchgate.net
Nickel on activated carbon (Ni/AC)Hydrogen gas (H₂)333-343 K, 1.0 MPa H₂Benzene (from chlorobenzene) dicp.ac.cn

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of the chlorine atom from the aromatic ring, replacing it with a hydrogen atom. This is a significant reaction for the detoxification of chlorinated aromatic compounds. nih.gov Various methods have been developed for the reductive dehalogenation of aryl halides.

One common approach is catalytic hydrodehalogenation, which uses a metal catalyst and a hydrogen source. Nickel-based catalysts, such as nickel on activated carbon (Ni/AC), have been shown to be effective for the liquid-phase hydrodechlorination of chlorobenzene and its derivatives. dicp.ac.cn The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. dicp.ac.cn Palladium-based catalysts are also widely used and can achieve high conversion rates under mild conditions, often using sodium borohydride (B1222165) as the reducing agent. researchgate.net

Photoredox catalysis offers another strategy for reductive dehalogenation. mdpi.combeilstein-journals.org In this method, a photocatalyst absorbs light and initiates an electron transfer process that leads to the cleavage of the carbon-halogen bond. beilstein-journals.org The reactivity for reductive dehalogenation generally follows the trend C-I > C-Br > C-Cl, making the dechlorination of compounds like this compound the most challenging. mdpi.com

Enzymatic reductive dehalogenation by anaerobic bacteria, such as Dehalococcoides sp., has also been demonstrated for various chlorobenzenes. nih.gov These microorganisms utilize reductive dehalogenases, which often contain a corrinoid cofactor, to cleave the carbon-chlorine bond as part of their respiratory process. nih.gov

Radical Reactions and Bond Cleavage Studies

Homolytic Cleavage of the Carbon-Chlorine Bond

The carbon-chlorine (C-Cl) bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and chlorine atoms, forming a phenyl radical and a chlorine radical. chemistrysteps.comunacademy.com This process, also known as homolysis, is typically initiated by energy input in the form of heat or light (photolysis). unacademy.comibchem.com

The UV photodissociation of chlorobenzene in solution is a well-studied example of C-Cl bond homolysis. acs.org Upon UV irradiation, chlorobenzene is excited to a singlet state, which can then undergo intersystem crossing to a repulsive triplet state, leading to the cleavage of the C-Cl bond. acs.org The primary products are a phenyl radical and a chlorine atom. acs.org These radical intermediates are highly reactive and can participate in subsequent reactions. chemistrysteps.com

The presence of the butoxy group can influence the electronic properties of the benzene ring and potentially affect the energy required for C-Cl bond cleavage. Electron-donating groups can sometimes stabilize the resulting aryl radical. Computational studies on triplet chlorobenzenes have explored how substituents affect the energetics of C-Cl bond dissociation. diva-portal.org The homolytic cleavage of the C-Cl bond is a key primary step in many radical-mediated reactions of chloroaromatic compounds. acs.org

Initiation MethodIntermediate SpeciesKey FactorsReference
UV PhotodissociationPhenyl radical, Chlorine atomExcitation wavelength, solvent acs.org
Thermal EnergyPhenyl radical, Chlorine atomBond dissociation energy chemistrysteps.com
Photoredox CatalysisAryl radical anionPhotocatalyst, light source beilstein-journals.org

Reactions Involving Tert-Butoxy Radicals

Research into the interactions of tert-butoxy radicals with substituted aromatic compounds provides a framework for understanding the reactivity of this compound. The principal reaction pathway involves the abstraction of a hydrogen atom from the substrate by the tert-butoxy radical. This process is influenced by the bond dissociation energies of the various C-H bonds within the molecule. rsc.org

The generation of the tert-butoxy radical, typically from di-tert-butyl peroxide, initiates the reaction sequence. This radical is a potent hydrogen abstractor. nih.gov

Reaction Initiation: (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

The subsequent step is the abstraction of a hydrogen atom from this compound. The butoxy group presents several sites for hydrogen abstraction. The general order of reactivity for hydrogen abstraction by tert-butoxy radicals from paraffinic C-H bonds is tertiary > secondary > primary. iupac.org For alkoxybenzenes, abstraction is particularly favored at the α-carbon position (the CH₂ group adjacent to the oxygen atom) due to the resonance stabilization of the resulting radical. Studies on analogous compounds, such as substituted toluenes and anisoles, confirm that hydrogen abstraction occurs preferentially at the alkyl side chain rather than the aromatic ring. cdnsciencepub.comoup.com

Therefore, the tert-butoxy radical will preferentially attack the α-methylene group of the butoxy chain in this compound.

Hydrogen Abstraction: Cl-C₆H₄-O-CH₂CH₂CH₂CH₃ + (CH₃)₃CO• → Cl-C₆H₄-O-ĊHCH₂CH₂CH₃ + (CH₃)₃COH

This reaction yields tert-butanol (B103910) and a 1-(4-chlorophenoxy)butyl radical. The presence of the chlorine atom in the para position of the benzene ring has some influence on the reactivity, but the primary site of attack remains the alkoxy chain. cdnsciencepub.com

The resulting carbon-centered radical can then undergo various termination reactions, such as dimerization or cross-coupling with other radical species present in the reaction medium.

Table 1: Relative Reactivity of C-H Bonds for Hydrogen Abstraction by Tert-Butoxy Radicals

C-H Bond TypeRelative Reactivity per Hydrogen
Primary (Paraffinic)1.0
Secondary (Paraffinic)12.2
Tertiary (Paraffinic)44.0
Benzylic10.0
Allylic32.0
Data derived from studies on general C-H bond reactivities. iupac.org

Table 2: Expected Products in the Reaction of this compound with Tert-Butoxy Radicals

Precursor/IntermediateResulting ProductRole/Reaction Type
Di-tert-butyl peroxideTert-butoxy radicalRadical Initiator
This compound1-(4-chlorophenoxy)butyl radicalHydrogen Abstraction
Tert-butoxy radicalTert-butanolByproduct of Abstraction
1-(4-chlorophenoxy)butyl radicalDimerized/Coupled ProductsRadical Termination

Advanced Computational Chemistry and Theoretical Investigations of 1 Butoxy 4 Chlorobenzene

Quantum Chemical Characterization of Molecular Properties

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 1-Butoxy-4-chlorobenzene. Through methods rooted in quantum mechanics, a detailed understanding of its geometry, electronic structure, and reactivity can be achieved.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical behavior. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure. For a flexible molecule like this compound, which possesses a butoxy side chain, multiple conformations can exist due to rotation around single bonds.

Conformational analysis involves systematically studying these different spatial arrangements and their relative energies. The butoxy group's orientation relative to the chlorobenzene (B131634) ring can lead to various conformers. Theoretical calculations are essential to identify the most stable conformer and the energy barriers between different conformations. These calculations typically involve methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a precise picture of the molecule's shape.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating butoxy group and the electron-withdrawing chlorine atom influence the energies and spatial distributions of these frontier orbitals.

Charge Distribution and Molecular Electrostatic Potential Analysis

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes. The resulting atomic charges provide insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points around the molecule and calculating the electrostatic interaction energy. Different colors on the MEP map indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity.

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in elucidating the detailed pathways of chemical reactions and predicting their rates.

Exploration of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric coordinates. By mapping the PES, chemists can identify stable molecules (reactants and products) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima.

For reactions involving this compound, computational methods can be used to explore the PES and locate the transition state structures. The transition state represents the highest energy point along the reaction coordinate and is a critical, short-lived species that determines the reaction's feasibility. The geometry of the transition state provides valuable information about the mechanism of the reaction, such as which bonds are breaking and which are forming.

Calculation of Activation Energies and Reaction Rates

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated as the energy difference between them. The activation energy is the minimum energy required for a reaction to occur.

Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. These theoretical calculations of activation energies and reaction rates provide crucial insights that can guide experimental work, helping to optimize reaction conditions and predict the outcomes of chemical transformations involving this compound.

Spin State Energetics in Catalytic Cycles

In many catalytic reactions involving transition metals, the reactants, intermediates, and transition states can exist in different electronic spin states (e.g., singlet, triplet, quintet). The relative energies of these spin states are critical as the reaction may proceed along the lowest energy pathway, which can involve a change in spin multiplicity, known as spin crossover.

Density Functional Theory (DFT) is a key computational method used to map the potential energy surfaces for different spin states. For reactions involving chlorobenzene derivatives, such as oxidation or coupling, the interaction with a metal catalyst introduces multiple possible spin configurations. For instance, in the oxidation of chlorobenzene by metal oxides, the reaction pathway can be modeled for both high-spin and low-spin states. researchgate.net Theoretical studies indicate that for certain systems, the low-spin potential energy surface may lie consistently above the high-spin surface, suggesting the reaction favors a high-spin pathway without any spin crossover. researchgate.net

The catalytic cycle can be divided into distinct steps, such as substrate coordination, bond activation (e.g., C-H or C-Cl), and product release. tesisenred.netresearchgate.net Computational analysis calculates the energy of each intermediate and transition state on the relevant spin surfaces to determine the most favorable reaction mechanism and the rate-determining step. tesisenred.netacs.org

Table 1: Illustrative Spin State Energies in a Hypothetical Catalytic Step for a Chlorobenzene Derivative

Catalytic Step Species Spin State Relative Energy (kcal/mol)
Reactant Complex [Catalyst + Substrate] High-Spin 0.0
Reactant Complex [Catalyst + Substrate] Low-Spin +5.2
Transition State [C-H Activation TS] High-Spin +15.7
Transition State [C-H Activation TS] Low-Spin +22.1
Intermediate [Catalyst-Intermediate] High-Spin -3.4
Intermediate [Catalyst-Intermediate] Low-Spin +2.8

Note: This table is illustrative, based on principles from computational catalysis studies, to demonstrate how spin state energetics are evaluated.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for identifying functional groups and confirming molecular structure. DFT calculations are highly effective in simulating these spectra. researchgate.net The process begins with the optimization of the molecule's ground-state geometry. Subsequently, harmonic vibrational frequencies are calculated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled using empirical factors to achieve better agreement with experimental data. nih.gov

Computational tools can generate a complete simulated IR and Raman spectrum, where the calculated frequencies, IR intensities, and Raman activities correspond to specific vibrational modes (e.g., C-H stretch, C-O-C stretch, C-Cl stretch). arxiv.org This allows for a detailed assignment of each band in the experimental spectrum. nih.govnih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (Typical)
Aromatic C-H Stretch 3085 ~3070
Aliphatic C-H Stretch 2960 ~2955
Aromatic C=C Stretch 1590 ~1595
C-O-C Asymmetric Stretch 1250 ~1245
C-Cl Stretch 780 ~785

Note: Calculated values are representative examples based on DFT (e.g., B3LYP/6-311+G) computations on similar molecules. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Visible absorption spectra. faccts.de It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The output includes the excitation wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). researchgate.net

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The butoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted chlorobenzene due to its electron-donating resonance effect. Computational simulations can precisely quantify this shift and identify the specific molecular orbitals involved in each transition. researchgate.netrsc.org

Table 3: Representative TD-DFT Calculated UV-Vis Absorption Data for this compound

Calculated λmax (nm) Oscillator Strength (f) Major Transition Assignment
285 0.15 HOMO → LUMO (π → π*)
230 0.85 HOMO-1 → LUMO (π → π*)
205 0.40 HOMO → LUMO+1 (π → π*)

Note: This data is illustrative, based on typical TD-DFT/B3LYP calculations for substituted benzenes. researchgate.netresearchgate.net HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.org The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). biointerfaceresearch.com

These calculations are highly sensitive to the molecular conformation. For a flexible molecule like this compound, it may be necessary to perform a conformational search and average the chemical shifts over the Boltzmann population of low-energy conformers. acs.org Computed chemical shifts help assign complex spectra and understand how the electronic environment of each nucleus is affected by the substituents. researchgate.netucl.ac.uk

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 (-O) - - 157.8 157.6
C2/C6 (ortho to -O) 6.90 6.88 120.5 120.3
C3/C5 (meta to -O) 7.25 7.23 129.4 129.2
C4 (-Cl) - - 125.9 125.7
Butoxy: -OCH₂- 3.95 3.93 68.2 68.0
Butoxy: -CH₂- 1.75 1.74 31.5 31.3
Butoxy: -CH₂- 1.50 1.48 19.4 19.2
Butoxy: -CH₃ 0.98 0.97 14.0 13.9

Note: Predicted values are representative of GIAO-DFT calculations. Experimental values are typical reference points. chemicalbook.comuq.edu.au

Structure-Reactivity Relationships from Computational Models

Computational models are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR). rsc.orgmdpi.com These models correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. researchgate.netijpras.com For this compound, DFT calculations can provide a wealth of molecular descriptors. acs.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scielo.org.mx It is highly effective for predicting the regioselectivity of electrophilic aromatic substitution. nih.gov

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering insights into inductive effects and local reactivity. acs.org

For this compound, the electron-donating butoxy group (+R > -I) and the electron-withdrawing chlorine atom (-I > +R) create a nuanced reactivity profile. Computational models can quantify these competing effects to predict, for example, the most likely sites for electrophilic attack or the molecule's susceptibility to nucleophilic aromatic substitution. rsc.org

Table 5: Calculated Molecular Descriptors for Reactivity Analysis of this compound

Descriptor Value Implication for Reactivity
HOMO Energy -8.5 eV Governs reactivity with electrophiles
LUMO Energy -0.8 eV Governs reactivity with nucleophiles
HOMO-LUMO Gap 7.7 eV Indicates high kinetic stability
MEP Minimum (on O) -45 kcal/mol Site for hydrogen bonding or protonation
MEP on Ring (ortho to -O) -15 kcal/mol Favored site for electrophilic attack
NBO Charge on C4 (-Cl) +0.05 e Potential site for nucleophilic attack

Note: Values are illustrative and depend on the specific computational method (e.g., DFT/B3LYP). rsc.orgacs.orgnih.gov

Environmental Behavior and Degradation Mechanisms of 1 Butoxy 4 Chlorobenzene

Abiotic Transformation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily photodegradation and hydrolysis, that can transform the chemical structure of 1-Butoxy-4-chlorobenzene upon its release into the environment.

Photodegradation is a significant abiotic pathway for the transformation of aromatic compounds in aquatic and atmospheric environments. For this compound, this process can occur through direct or indirect photolysis.

Direct Photolysis: This mechanism involves the direct absorption of solar radiation (wavelengths >290 nm) by the molecule, leading to its excitation and subsequent chemical reaction. Potential direct photoreactions for this compound include:

Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond can break, generating a 4-butoxyphenyl radical and a chlorine radical. This is a common pathway for chlorinated aromatic compounds.

Photo-induced Substitution: The chlorine atom on the benzene (B151609) ring could be substituted by a hydroxyl group (OH) in aqueous environments, a reaction known as photo-hydrolysis, to form 4-butoxyphenol. nih.gov

Indirect Photolysis: This process is mediated by other light-absorbing substances present in the environment, such as dissolved organic matter (e.g., humic acids), which generate reactive oxygen species (ROS). The most important of these is the hydroxyl radical (•OH). uwaterloo.caresearchgate.net Atmospheric degradation of chlorobenzene (B131634), a related compound, occurs primarily through reactions with photochemically-generated hydroxyl radicals. ethz.ch The hydroxyl radical can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring cleavage, contributing significantly to its degradation. uwaterloo.ca

MechanismDescriptionPotential Products
Direct Photolysis (C-Cl Cleavage)Breakage of the carbon-chlorine bond upon absorption of UV light.4-butoxyphenyl radical, Chlorine radical
Direct Photolysis (Photo-hydrolysis)Substitution of the chlorine atom with a hydroxyl group in water.4-butoxyphenol
Indirect Photolysis (•OH Attack)Reaction with hydroxyl radicals generated by other photosensitizers.Hydroxylated intermediates, Ring-cleavage products

Hydrolysis is the reaction of a substance with water. This compound, as an aromatic ether, is characterized by a stable ether linkage (-O-). Generally, aromatic ethers exhibit considerable resistance to hydrolysis under typical environmental pH conditions (pH 5-9). While the compound may degrade when exposed to strong acids or bases, its stability under neutral pH suggests that hydrolysis is likely to be a slow degradation process in most natural waters. guidechem.com

Should hydrolysis occur, the cleavage of the ether bond would be the expected reaction, yielding two primary products:

4-chlorophenol (B41353)

1-butanol (B46404)

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of many organic pollutants. The biodegradation of this compound can proceed under both aerobic and anaerobic conditions, involving distinct microbial pathways and enzymatic systems.

The biodegradation of this compound likely involves separate pathways for the aromatic ring and the alkyl chain. The presence or absence of oxygen dictates the specific mechanisms.

Aerobic Pathways: Under aerobic conditions, microorganisms, particularly bacteria from the genera Pseudomonas and Acidovorax, are known to degrade chlorinated aromatic compounds. nih.gov The degradation of the chlorobenzene moiety is typically initiated by an oxidative attack on the aromatic ring. nih.gov The established pathway for chlorobenzene involves the following steps:

Dioxygenation: An initial attack by a dioxygenase enzyme incorporates O₂ into the ring, forming a chlorinated cis-dihydrodiol (e.g., 3-chloro-cis-1,2-dihydroxycyclohexa-3,5-diene). ethz.ch

Dehydrogenation: The dihydrodiol is then converted to a substituted catechol (3-chlorocatechol). ethz.ch

Ring Cleavage: The aromatic ring of 3-chlorocatechol (B1204754) is subsequently cleaved by another dioxygenase, leading to the formation of muconic acid derivatives (e.g., 2-chloro-cis,cis-muconate), which are further metabolized into central metabolic pathways like the Krebs cycle. ethz.chnih.gov The butoxy side chain would likely be cleaved and metabolized separately as 1-butanol.

Anaerobic Pathways: In the absence of oxygen, a different set of microbial consortia and metabolic strategies are employed. For chlorinated benzenes, a key process is reductive dechlorination. nih.gov

Reductive Dechlorination: The chlorine atom is removed and replaced with a hydrogen atom, a process where the chlorinated compound acts as an electron acceptor. This would transform the this compound moiety into a butoxybenzene (B75284) intermediate. The ultimate product of complete dechlorination of the aromatic ring is benzene. nih.gov This step requires an electron donor.

Mineralization of Benzene: The resulting benzene is more toxic but can be subsequently degraded under methanogenic or sulfate-reducing conditions to methane (B114726) and carbon dioxide. nih.govbattelle.org Some studies on monochlorobenzene have noted that under certain anoxic conditions, biotransformation may occur without dechlorination. nih.gov

Reference Biodegradation Rates for Related Chlorobenzenes at an Oxic/Anoxic Interface nih.gov
CompoundBiodegradation Rate (mg • m⁻² • d⁻¹)
Chlorobenzene (CB)21 ± 1
1,2-Dichlorobenzene (12DCB)3.7 ± 0.5
1,4-Dichlorobenzene (14DCB)7.4 ± 0.7

Specific enzymes are responsible for catalyzing the key steps in the biodegradation pathways.

Aerobic Enzymes:

Dioxygenases: The initial and rate-limiting step in the aerobic degradation of the aromatic ring is often catalyzed by a chlorobenzene dioxygenase . This enzyme introduces two hydroxyl groups onto the benzene ring. ethz.ch

Dehydrogenases: Following dioxygenation, a cis-1,2-dihydrobenzene-1,2-diol dehydrogenase catalyzes the aromatization of the ring to form a catechol. ethz.ch

Catechol Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase , are responsible for the critical ring-cleavage step. ethz.ch

Monooxygenases: In some bacteria, a monooxygenase may initiate the degradation by adding a single oxygen atom to the ring, which can also lead to the formation of chlorophenols. researchgate.net

Anaerobic Enzymes:

Reductive Dehalogenases: These are the key enzymes in the anaerobic pathway, responsible for catalyzing the removal of chlorine atoms from the aromatic ring. This process is a form of anaerobic respiration where the chlorinated compound serves as the terminal electron acceptor.

The identification of intermediate metabolites is crucial for confirming degradation pathways. Based on the known pathways for related compounds, several key metabolites of this compound can be predicted.

Aerobic Metabolites:

4-chlorophenol: Arising from the cleavage of the ether bond.

1-butanol: The other product of ether bond cleavage.

3-chlorocatechol: A key intermediate formed after the initial dioxygenase attack on the aromatic ring and subsequent dehydrogenation. ethz.ch

2-chloro-cis,cis-muconate: A product of the ortho-pathway ring cleavage of 3-chlorocatechol. ethz.ch

Anaerobic Metabolites:

Benzene: A potential, more toxic, intermediate resulting from reductive dechlorination of the chlorobenzene moiety and cleavage of the butoxy group. nih.gov

Phenol (B47542): An intermediate in the anaerobic degradation of benzene. nih.gov

Benzoyl-CoA: A central metabolite in the anaerobic degradation pathway of many aromatic compounds, including benzene, before mineralization. nih.gov

PathwayKey Intermediate MetabolitesPrecursor Step
Aerobic4-chlorophenol & 1-butanolEther bond cleavage
3-chlorocatecholDioxygenation of the aromatic ring
2-chloro-cis,cis-muconateRing cleavage of 3-chlorocatechol
AnaerobicBenzeneReductive dechlorination and ether cleavage
PhenolAnaerobic oxidation of benzene
Benzoyl-CoAFurther metabolism of phenol

Environmental Persistence and Transport Modeling of this compound

The environmental persistence and transport of this compound are governed by its physicochemical properties. While experimental data on this specific compound are limited, computational models provide valuable estimates for key parameters that influence its fate in the environment. These parameters suggest a moderate potential for persistence and significant transport in various environmental compartments.

An important indicator of a substance's tendency to bioaccumulate is the octanol-water partition coefficient (LogP). For this compound, the estimated LogP value is 3.9. nih.gov This value indicates a moderate lipophilicity, suggesting a potential for the compound to accumulate in the fatty tissues of organisms.

The following table summarizes the key computed environmental fate and transport properties of this compound.

Property Value Implication
Molecular Weight 184.66 g/mol Influences physical transport properties.
LogP (Octanol-Water Partition Coefficient) 3.9 Moderate potential for bioaccumulation in organisms.
Water Solubility Not available Affects dissolution and transport in aquatic systems.
Vapor Pressure Not available Influences volatilization from soil and water surfaces.
Henry's Law Constant Not available Indicates partitioning between air and water.

The persistence of this compound in the environment is also dependent on its susceptibility to various degradation mechanisms, including biodegradation, photodegradation, and hydrolysis. Specific degradation pathway studies for this compound are not widely documented. However, based on its chemical structure as a chlorinated aromatic ether, it is expected to be relatively resistant to rapid degradation. The presence of the chlorine atom and the ether linkage can contribute to its stability in the environment.

Transport modeling for this compound would utilize these physicochemical properties to predict its distribution and concentration in different environmental media such as air, water, soil, and biota. Models like fugacity-based models can estimate the compound's partitioning behavior and potential for long-range transport. The lack of empirical data for degradation rates, however, introduces uncertainty into these models, highlighting the need for further research to accurately assess the environmental risk posed by this compound.

Comparative Environmental Studies with Related Halogenated Organic Compounds

To better understand the potential environmental behavior of this compound, it is useful to compare its properties and expected fate with those of more extensively studied related halogenated organic compounds, such as chlorobenzene and trichlorobenzenes. These comparisons provide insights into how the butoxy group and the degree of chlorination influence environmental persistence and transport.

Chlorobenzene , as a simpler chlorinated aromatic compound, offers a baseline for comparison. It is known to be a volatile organic compound (VOC) that can be released into the atmosphere. epa.gov In the environment, chlorobenzene undergoes slow biodegradation in soil and water. epa.gov Its persistence in soil can be several months. clu-in.org

Trichlorobenzenes provide a comparison with a higher degree of chlorination. Studies on trichlorobenzenes have shown that they are persistent in the environment and have a tendency to adsorb to soil and sediment, with soil adsorption coefficients (Koc) ranging from 1,622 to 10,715, indicating low mobility. cdc.gov They biodegrade slowly under aerobic conditions. cdc.gov

The presence of the butoxy group in this compound is expected to increase its lipophilicity compared to chlorobenzene, as reflected in its higher estimated LogP value of 3.9, compared to the LogP of chlorobenzene which is typically around 2.8. This suggests that this compound may have a greater potential for bioaccumulation and stronger adsorption to organic matter in soil and sediment than chlorobenzene.

The following table presents a comparative overview of the environmental properties of this compound and related halogenated organic compounds.

Compound LogP Soil Adsorption Coefficient (Koc) Key Environmental Characteristics
This compound 3.9 (estimated) nih.gov Not available Expected to have moderate bioaccumulation potential and be persistent.
Chlorobenzene ~2.8 Moderate Volatile; slow biodegradation in soil and water. epa.gov
1,2,3-Trichlorobenzene 4.16 1,622 cdc.gov Persistent; low mobility in soil. cdc.gov
1,2,4-Trichlorobenzene 4.25 10,715 cdc.gov Persistent; low mobility in soil. cdc.gov
1,3,5-Trichlorobenzene 4.17 4,898 cdc.gov Persistent; low mobility in soil. cdc.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical Development

1-Butoxy-4-chlorobenzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the strategic introduction of various functional groups, making it a valuable precursor for creating a diverse range of biologically active molecules.

Precursor for Biologically Active Molecules

The presence of both a butoxy group and a chlorine atom on the benzene (B151609) ring makes this compound a key starting material for synthesizing molecules with potential therapeutic properties. The chlorine atom can be replaced through various nucleophilic substitution reactions, while the butoxy group can influence the compound's solubility and how it interacts with biological targets. This dual functionality allows medicinal chemists to modify the structure to optimize biological activity. For instance, it is used in the in silico prediction of drug-induced myelotoxicity. americanchemicalsuppliers.comchemicalbook.com

Integration into Complex Synthetic Targets

The synthesis of complex drug molecules often requires multi-step procedures where specific fragments are assembled in a controlled manner. This compound can be readily incorporated into larger, more intricate molecular architectures. mdpi.com Its relative stability and predictable reactivity make it a reliable component in the construction of sophisticated pharmaceutical compounds. The butoxy group can also serve as a protecting group or a lipophilic modifier, which is often a desirable feature in drug design.

Utilization in Agrochemicals Research and Development

In the field of agrochemicals, this compound is utilized as an intermediate for creating new crop protection agents. It is a precursor for compounds like p-tert-butoxystyrene, which is an intermediate for agrochemicals. americanchemicalsuppliers.comchemicalbook.com The compound can be a building block in the synthesis of some phenoxy herbicides. googleapis.comepa.gov The development of new herbicides and pesticides often involves the exploration of novel chemical structures to overcome resistance and improve efficacy. The molecular framework of this compound provides a scaffold that can be elaborated to produce a variety of agrochemical candidates.

Building Block for Functional Materials and Polymers

The applications of this compound extend into the realm of materials science, where it serves as a valuable building block for functional materials and polymers. ambeed.com The aromatic core and reactive chlorine atom allow for its incorporation into polymer chains and other extended structures.

For example, it is used in the synthesis of liquid crystal materials. ambeed.comambeed.com The rigid nature of the benzene ring combined with the flexible butoxy group can contribute to the formation of mesophases, which are characteristic of liquid crystals. These materials are essential for display technologies and other optoelectronic devices.

Furthermore, its derivatives can be used in the production of organic electronic materials. ucl.ac.uk The electronic properties of the benzene ring can be tuned by the substituents, making it a component in the design of organic semiconductors and conductors. mdpi.com Research has shown its use in the synthesis of polymers for organic photovoltaics. acs.org

Design and Synthesis of Novel Chemical Scaffolds

A chemical scaffold is a core structure upon which a variety of derivatives can be built. This compound provides a simple yet versatile scaffold for the design and synthesis of new chemical entities. researchgate.net By systematically modifying the butoxy and chloro substituents, chemists can generate libraries of compounds for screening in drug discovery and materials science. frontiersin.org This approach accelerates the discovery of new molecules with desired properties. For instance, the benzimidazole (B57391) scaffold, which can be derived from related structures, is a privileged scaffold in medicinal chemistry. tandfonline.com The ability to create diverse molecular architectures from a single starting material highlights the importance of this compound in modern chemical research. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 51241-35-1 lookchem.com
Molecular Formula C₁₀H₁₃ClO lookchem.com
Molecular Weight 184.66 g/mol lookchem.com
Boiling Point 243.4°C at 760 mmHg lookchem.com
Density 1.055 g/cm³ lookchem.com
Refractive Index 1.503 lookchem.com
Flash Point 105.5°C lookchem.com

Advanced Analytical Methodologies for Research on 1 Butoxy 4 Chlorobenzene

Chromatographic Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are indispensable for separating 1-Butoxy-4-chlorobenzene from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In a typical analysis, the compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Commercial preparations of similar compounds, such as 1-tert-Butoxy-4-chlorobenzene, often specify a purity of greater than 95.0% as determined by GC, highlighting the method's role in quality control. tcichemicals.com

The mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint. For this compound (molecular weight: 184.66 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 184 and a characteristic [M+2]⁺ peak at m/z ≈ 186 with about one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the cleavage of the butoxy group. Expected fragments include the loss of butene (C₄H₈) via a McLafferty rearrangement to give a 4-chlorophenol (B41353) radical cation (m/z 128), and benzylic cleavage leading to the formation of a chlorophenyl radical (m/z 111). Fragments characteristic of the chlorobenzene (B131634) moiety itself, such as those at m/z 112 and 77, are also anticipated. uva.nl

Table 1: Predicted GC-MS Fragmentation Data for this compound
m/zPredicted Fragment IonProposed Structure
184/186Molecular Ion [M]⁺[C₁₀H₁₃ClO]⁺
128/130[M - C₄H₈]⁺[HOC₆H₄Cl]⁺
111/113[M - OC₄H₉]⁺[C₆H₄Cl]⁺
77[C₆H₅]⁺Phenyl cation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound, particularly when dealing with less volatile mixtures or when preparative scale separation is required. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For compounds structurally similar to this compound, such as 1-butoxy-4-methyl-benzene, effective separation has been achieved using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For Mass-Spec (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com The method is scalable and can be adapted for isolating impurities in preparative separations. sielc.com The use of a Diode Array Detector (DAD) or a UV detector allows for the quantification of the compound based on its UV absorbance. wur.nl

Table 2: Typical HPLC Parameters for Analysis of Butoxy-Substituted Benzenes
ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile/Water gradient
DetectorUV/Vis or Diode Array Detector (DAD)

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is fundamental to confirming the molecular structure of this compound and investigating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the butoxy group would appear as one doublet, while the protons ortho to the chlorine atom would appear as another, typically with coupling constants (J) around 8-9 Hz. The butoxy group would give rise to four signals: a triplet for the terminal methyl group (CH₃), a triplet for the O-CH₂ group, and two multiplets for the two central methylene (B1212753) (CH₂) groups. Spectroscopic data for the closely related 1-Bromo-4-butoxybenzene show the O-CH₂ triplet at approximately 3.82 ppm and the terminal methyl triplet at 0.88 ppm. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. Four signals would appear in the aromatic region (110-160 ppm) and four in the aliphatic region (<70 ppm). Based on data for 1-Bromo-4-butoxybenzene, the carbon attached to the oxygen is expected around 158 ppm, while the carbon bearing the halogen would be around 113 ppm. The butoxy group carbons are predicted with the O-CH₂ carbon at ~68 ppm, the adjacent CH₂ at ~31 ppm, the next CH₂ at ~19 ppm, and the terminal CH₃ carbon at ~14 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (based on 1-Bromo-4-butoxybenzene data rsc.org)
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic CH (ortho to OBu)~6.7-6.9 (d)~116
Aromatic CH (ortho to Cl)~7.2-7.4 (d)~132
Aromatic C-OBu-~158
Aromatic C-Cl-~113
O-CH₂-~3.8-4.0 (t)~68
-CH₂-~1.6-1.8 (m)~31
-CH₂-~1.4-1.5 (m)~19
-CH₃~0.9 (t)~14
d = doublet, t = triplet, m = multiplet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing valuable information about its functional groups. For this compound, the spectra are characterized by vibrations from the butoxy group and the substituted benzene ring.

The IR spectrum would prominently feature C-H stretching vibrations from the aliphatic butoxy chain (typically 2850-3000 cm⁻¹) and the aromatic ring (3000-3100 cm⁻¹). A strong band corresponding to the asymmetric C-O-C stretching of the ether linkage is expected around 1250 cm⁻¹. The para-disubstitution on the benzene ring gives rise to a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. The C-Cl stretching vibration typically appears as a strong band in the 580-750 cm⁻¹ range. researchgate.net Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, showing strong signals for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric C-O-C stretch.

Table 4: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch~1600, ~1500IR, Raman (strong)
Asymmetric C-O-C Stretch~1250IR (strong)
Para-substitution C-H Bend800 - 850IR (strong)
C-Cl Stretch580 - 750IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. The absorption spectrum of benzene shows two primary bands around 184 nm and 204 nm, and a much weaker, symmetry-forbidden "benzenoid" band around 255 nm. msu.edu

Substitution on the benzene ring alters these transitions. The presence of both an electron-donating group (butoxy, -OBu) and an electron-withdrawing group (chloro, -Cl) in a para-relationship significantly affects the electronic structure. This "push-pull" configuration extends the conjugation and typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity compared to benzene or monosubstituted benzenes. For example, chlorobenzene has a λmax at about 262 nm, which is already shifted from benzene. researchgate.net For this compound, the primary and secondary absorption bands are expected to be further red-shifted due to the combined electronic effects of the two substituents.

Table 5: Compound Names Mentioned in the Article
Compound Name
This compound
1-tert-Butoxy-4-chlorobenzene
4-chlorophenol
Benzene, 1-butoxy-4-methyl-
Acetonitrile
1-Bromo-4-butoxybenzene
Chlorobenzene

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of this compound. The exact mass of this compound is 184.06500 g/mol . chemsrc.com In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

Aromatic ethers like this compound are known to produce prominent molecular ion peaks due to the stability of the benzene ring. blogspot.comwhitman.edu However, the presence of the ether linkage means the molecular ion peak can sometimes be weak. blogspot.com The chlorine atom introduces a characteristic isotopic pattern. Since chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the mass spectrum will exhibit two molecular ion peaks: [M]⁺ at m/z 184 (for C₁₀H₁₃³⁵ClO) and [M+2]⁺ at m/z 186 (for C₁₀H₁₃³⁷ClO), with the [M+2]⁺ peak being about one-third the intensity of the [M]⁺ peak. docbrown.infolibretexts.org This isotopic signature is a key identifier for chlorinated compounds. docbrown.infolibretexts.org

The fragmentation of this compound is dictated by its functional groups: the butoxy group, the ether linkage, and the chlorophenyl ring.

Alpha-Cleavage: Cleavage of the C-O bond of the ether is a common fragmentation pathway. blogspot.com This can result in the loss of the butoxy radical (•OC₄H₉) or the butyl radical (•C₄H₉), although the latter is more typical. Cleavage of the bond between the oxygen and the butyl group can lead to a [C₄H₉]⁺ fragment at m/z 57.

Beta-Cleavage: A major fragmentation pathway for ethers involves cleavage of the bond beta to the oxygen atom. blogspot.comwhitman.edu In this case, it would involve the loss of a propyl radical (•C₃H₇) from the butyl chain.

Cleavage at the Aromatic Ring: The bond between the aromatic ring and the ether oxygen can cleave, leading to the formation of a chlorophenyl radical and a butoxy cation, or more commonly, a [C₆H₄Cl]⁺ ion at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl) following rearrangement. The most characteristic fragmentation for many benzene derivatives is the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, which would arise from the loss of the chlorine atom and the butoxy group. docbrown.info Loss of the chlorine atom from the parent ion would yield a fragment at m/z 149. libretexts.org

Rearrangements: Aromatic ethers can undergo hydrogen rearrangement, which for larger alkyl groups can result in a peak at m/z 94, corresponding to a phenol-like fragment ion. blogspot.comwhitman.edu

m/z ValuePlausible Fragment IonFragmentation Pathway
184/186[C₁₀H₁₃ClO]⁺Molecular Ion (M⁺ and M+2⁺)
149[C₁₀H₁₃O]⁺Loss of •Cl
128/130[C₆H₄ClOH]⁺•McLafferty-type rearrangement (loss of C₄H₈)
111/113[C₆H₄Cl]⁺Cleavage of the ether bond with H transfer
77[C₆H₅]⁺Loss of •Cl and the butoxy group
57[C₄H₉]⁺Alpha-cleavage, formation of butyl cation

Electrochemical Methods in Redox Chemistry Studies

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of this compound. These techniques can determine the potentials at which the compound is oxidized or reduced and provide insights into the mechanisms of these electron transfer reactions.

The redox chemistry of this compound is primarily influenced by the chlorobenzene and butoxy ether moieties. The reduction process is expected to involve the cleavage of the carbon-chlorine bond, a well-documented pathway for chlorinated aromatic compounds. jst.go.jpresearchgate.netcanada.ca The electrochemical reduction of chlorobenzene typically proceeds via a stepwise mechanism where the elimination of each chlorine atom requires a progressively more negative potential. canada.ca

In a typical non-aqueous solvent like acetonitrile, the electrochemical reduction of this compound at a suitable cathode (such as silver or glassy carbon) would lead to the cleavage of the C-Cl bond to form butoxybenzene (B75284) and a chloride ion. jst.go.jpresearchgate.net This process is generally irreversible. The potential required for this reduction can be influenced by the electrode material and the solvent system. researchgate.net Studies on chlorobenzene have shown that the main product of its electrochemical reduction is benzene. jst.go.jpresearchgate.netresearchgate.net By analogy, the primary product from the reductive dehalogenation of this compound would be butoxybenzene.

The oxidation of this compound would likely involve the aryl ether group. The oxidation of aryl ethers can be complex, sometimes leading to polymerization or the formation of oligomers through coupling reactions, as observed in studies of related compounds like p-tert-butyl anisole. researchgate.net The oxidation potential would be influenced by the electron-donating nature of the butoxy group, which generally makes the aromatic ring more susceptible to oxidation compared to unsubstituted benzene.

Redox ProcessExpected ReactionPrimary Product(s)Typical Conditions
Reduction[C₁₀H₁₃ClO] + 2e⁻ + H⁺ → C₁₀H₁₄O + Cl⁻ButoxybenzeneNon-aqueous solvent (e.g., acetonitrile), Ag or C cathode
OxidationOxidation of the aromatic ring/ether moietyCoupled oligomers or polymers, quinone-like structuresNon-aqueous solvent, Pt or glassy carbon anode

Structure Activity Relationship Sar Investigations of 1 Butoxy 4 Chlorobenzene and Its Analogs

Influence of the Butoxy Moiety on Molecular Interactions and Steric Hindrance

The butoxy group (–O–C₄H₉) in 1-Butoxy-4-chlorobenzene significantly impacts its physical and chemical characteristics. This alkyl ether substituent introduces a combination of electronic and steric effects that modulate the compound's interactions with its environment.

Molecular Interactions:

Hydrophobicity: The four-carbon alkyl chain of the butoxy group substantially increases the lipophilicity (hydrophobicity) of the molecule. This property is critical for its interaction with biological membranes, often enhancing permeability and allowing the compound to access intracellular targets. The increased hydrophobicity also influences its solubility in various solvents, favoring nonpolar environments.

Electron-Donating Effects: The oxygen atom of the butoxy group, through resonance, acts as an electron-donating group to the benzene (B151609) ring. This electronic effect can influence the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.

Steric Hindrance:

The bulkiness of the butoxy group, particularly when compared to smaller alkoxy groups like methoxy (B1213986) (–OCH₃), introduces significant steric hindrance around its point of attachment on the benzene ring. smolecule.com This steric bulk can:

Influence Reaction Rates: The steric hindrance can impede the approach of reactants to the aromatic ring, thereby slowing down certain chemical reactions. This effect is particularly noticeable in reactions involving the ortho positions relative to the butoxy group.

Dictate Regioselectivity: In reactions where multiple sites on the benzene ring are available for substitution, the steric bulk of the butoxy group can direct incoming groups to less hindered positions.

Affect Binding Affinity: In a biological context, the size and shape of the butoxy group can influence how the molecule fits into the binding pocket of a receptor or enzyme. A bulky group might provide a better fit in some cases, leading to enhanced activity, while in others, it may prevent optimal binding.

The table below provides a comparative overview of the steric and electronic effects of different alkoxy groups.

Alkoxy GroupChemical FormulaRelative Steric HindranceElectronic Effect
Methoxy–OCH₃LowElectron-donating
Ethoxy–OCH₂CH₃ModerateElectron-donating
Propoxy–OCH₂CH₂CH₃HighElectron-donating
Butoxy –O(CH₂)₃CH₃ Very High Electron-donating

Impact of the Halogen Atom on Reactivity and Intermolecular Forces

The chlorine atom at the para-position of the benzene ring in this compound plays a pivotal role in defining the molecule's reactivity and its ability to form non-covalent interactions.

Reactivity:

Inductive Effect: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution reactions, making them slower compared to unsubstituted benzene. The presence of both an electron-donating butoxy group and an electron-withdrawing chlorine atom creates a push-pull electronic system within the molecule.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain reaction conditions, although this is generally difficult for aryl halides unless activated by strong electron-withdrawing groups. smolecule.com

Intermolecular Forces:

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic species like an oxygen or nitrogen atom. This interaction can be a significant factor in the binding of the molecule to biological targets such as enzymes and receptors, thereby modulating its biological activity.

The following table summarizes the key properties influenced by the chlorine atom.

PropertyInfluence of Chlorine Atom
Reactivity Electron-withdrawing inductive effect deactivates the aromatic ring.
Intermolecular Forces Can participate in halogen bonding and dipole-dipole interactions.
Solubility Contributes to the overall polarity of the molecule.

The reactivity of chlorine atoms in aromatic compounds is generally high in radical reactions. For instance, chlorine atoms react with chlorobenzene (B131634) at diffusion-controlled rates. researchgate.net The presence of deactivating groups on the aromatic ring can decrease the reactivity of chlorine radical addition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.com These models are invaluable tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. europa.euresearchgate.net

For a compound like this compound and its analogs, a QSAR model would typically involve the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined activities (e.g., enzyme inhibition, cytotoxicity, or receptor binding affinity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the calculated descriptors with the observed activity. europa.eu

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. researchgate.netnih.gov

While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of QSAR have been widely applied to similar classes of compounds, such as haloalkenes and other substituted benzenes. europa.eunih.gov For instance, QSAR studies on alkoxyethanols have shown that toxicity can be related to the length of the alkyl ether chain. nih.gov Such models can help in understanding the key structural features that govern the activity of these compounds and can be used to predict the toxicity of new derivatives. crpsonline.com

Role in Scaffold Derivatization for Targeted Research Applications

The this compound core structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties for specific research applications. chemicalbook.com Derivatization involves chemically modifying the parent scaffold to explore the chemical space around it and optimize for a desired activity.

Strategies for Derivatization:

Modification of the Butoxy Group: The length and branching of the alkyl chain can be altered to fine-tune the lipophilicity and steric profile of the molecule. For example, replacing the butoxy group with a methoxy or ethoxy group would decrease steric hindrance and lipophilicity.

Substitution of the Chlorine Atom: The chlorine atom can be replaced with other halogens (fluorine, bromine, iodine) to modulate the electronic properties and the potential for halogen bonding. It can also be substituted with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions to introduce new interaction points.

Further Substitution on the Benzene Ring: The remaining open positions on the benzene ring can be functionalized with various substituents to explore their impact on activity.

Targeted Research Applications:

The derivatization of the this compound scaffold can lead to the development of compounds for various research areas:

Medicinal Chemistry: By systematically modifying the scaffold, chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties for specific biological targets. mdpi.com For instance, similar scaffolds have been investigated for their potential as antimicrobial or anti-inflammatory agents. The spirooxindole scaffold, for example, has been a focus in cancer research as inhibitors of the MDM2-p53 interaction. mdpi.com

Agrochemicals: The structural features of this compound can be incorporated into the design of new herbicides, insecticides, or fungicides. chemicalbook.com

Materials Science: Derivatives of this compound may exhibit interesting liquid crystalline or photophysical properties, making them suitable for applications in electronic devices or sensors. researchgate.net

Organic Synthesis: The compound itself can serve as a key intermediate or building block in the multi-step synthesis of more complex molecules.

The ability to systematically modify the this compound scaffold makes it a valuable tool for researchers seeking to develop new chemical entities with specific functions.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators if handling powdered forms or volatile derivatives .
  • Engineering controls : Conduct reactions in fume hoods with local exhaust ventilation. Install safety showers and eyewash stations nearby .
  • Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for incineration or chemical neutralization protocols .

How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Advanced Research Question
Key factors include:

  • Catalyst screening : Test alternatives like tetrabutylammonium bromide (TBAB) for phase-transfer catalysis, which may reduce reaction time by 30–50% .
  • Solvent-free conditions : Explore mechanochemical synthesis using ball milling to minimize solvent waste .
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question
Derivatives can be screened for bioactivity using:

  • Antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity testing : MTT assays on human cell lines to assess IC₅₀ values.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

Advanced Research Question
Contradictions often stem from polymorphic forms or measurement techniques. To resolve:

  • Reproducibility checks : Replicate experiments using standardized equipment (e.g., differential scanning calorimetry for melting points) .
  • Meta-analysis : Compare data across peer-reviewed studies and prioritize results from high-impact journals or authoritative databases like PubChem .
  • Crystallography : Perform X-ray diffraction to confirm molecular packing and identify polymorphic variations .

What analytical methods are recommended for validating the purity of this compound in interdisciplinary studies?

Basic Research Question

  • Chromatography : Use GC-MS or HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis : Verify C, H, and Cl content within ±0.3% of theoretical values .
  • Spectroscopic cross-check : Ensure IR peaks align with expected functional groups (e.g., absence of -OH stretches indicating unreacted phenol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Butoxy-4-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.